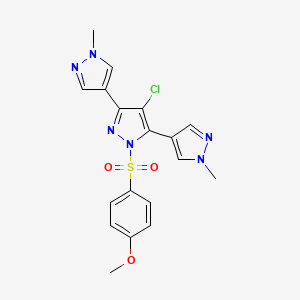
4-chloro-1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole
Overview
Description
4’-chloro-1’-[(4-methoxyphenyl)sulfonyl]-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a terpyrazole core with chloro, methoxyphenyl, and sulfonyl substituents, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-1’-[(4-methoxyphenyl)sulfonyl]-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazides with isocyanates or isothiocyanates under specific conditions . The reaction is often carried out in a solvent like toluene, and the temperature and reaction time are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-chloro-1’-[(4-methoxyphenyl)sulfonyl]-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4’-chloro-1’-[(4-methoxyphenyl)sulfonyl]-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 4’-chloro-1’-[(4-methoxyphenyl)sulfonyl]-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other terpyrazole derivatives with different substituents, such as:
Uniqueness
What sets 4’-chloro-1’-[(4-methoxyphenyl)sulfonyl]-1,1’‘-dimethyl-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole apart is its specific combination of substituents, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-chloro-1-(4-methoxyphenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O3S/c1-23-10-12(8-20-23)17-16(19)18(13-9-21-24(2)11-13)25(22-17)29(26,27)15-6-4-14(28-3)5-7-15/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDGORPAEWTWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=NN2S(=O)(=O)C3=CC=C(C=C3)OC)C4=CN(N=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-methylpyrazol-3-yl)-1-[2-[(1-methylpyrazol-3-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide](/img/structure/B4374717.png)
![N-(3-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4374719.png)
![1-[2-(3-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)pyrazole-3-carboxamide](/img/structure/B4374731.png)
![N-cyclopentyl-1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4374732.png)

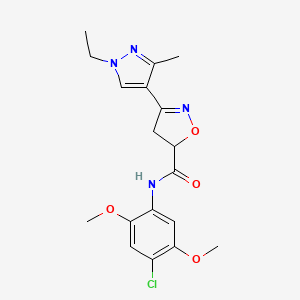
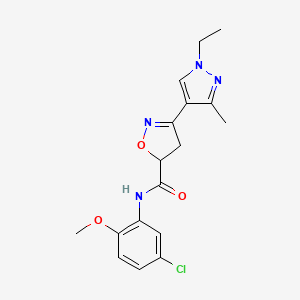
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4374770.png)
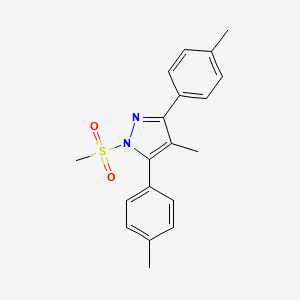
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4374784.png)
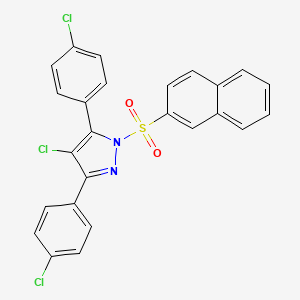
![4-chloro-1-[(4-chlorophenyl)sulfonyl]-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4374799.png)
![methyl 2-({[3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B4374804.png)
![N,5-bis(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4374806.png)
